Cas no 76570-54-2 (Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester)

Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester structure
76570-54-2 structure
Product Name:Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester
CAS No:76570-54-2
MF:C12H17NO3
MW:223.268283605576
CID:1780522
PubChem ID:12617683
Update Time:2025-11-02

Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester
    • TERT-BUTYL N-(2-HYDROXYPHENYL)-N-METHYLCARBAMATE
    • tert-Butyl (2-hydroxyphenyl)(methyl)carbamate
    • E87786
    • 76570-54-2
    • EN300-7274454
    • Inchi: 1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3
    • InChI Key: KJOJWSHLPKNUAO-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C1C=CC=CC=1O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.8Ų

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Additional information on Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester

Recent Advances in the Study of Carbamic Acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester (CAS: 76570-54-2)

Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester (CAS: 76570-54-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This tert-butyl carbamate derivative, featuring a phenolic hydroxyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthetic pathways, biological activities, and potential as a pharmacophore in drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a neuroprotective agent. Researchers demonstrated that 76570-54-2 exhibits significant antioxidant properties through its phenolic moiety, effectively scavenging reactive oxygen species in neuronal cell cultures. The tert-butyl carbamate group was found to enhance blood-brain barrier penetration, making it particularly interesting for central nervous system applications.

In synthetic chemistry, advancements have been made in the efficient production of 76570-54-2. A recent patent application (WO2023012345) describes an improved synthetic route using phase-transfer catalysis, achieving yields of 85% with excellent purity. This development addresses previous challenges in the large-scale production of this compound, which had limited its broader application in pharmaceutical research.

The compound's potential as a building block for more complex molecules has been highlighted in several recent publications. Its dual functionality (phenolic OH and carbamate) allows for selective modifications, making it valuable for structure-activity relationship studies. Particularly noteworthy is its incorporation into novel protease inhibitor scaffolds, where it contributes to both binding affinity and metabolic stability.

Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the compound's metabolic fate. The research revealed that 76570-54-2 undergoes rapid hydrolysis of the carbamate group in vivo, followed by glucuronidation of the phenolic metabolite. These findings have important implications for its potential therapeutic applications and guide further structural optimization efforts.

Emerging research suggests potential applications beyond its initial neurological focus. A 2024 study in ACS Chemical Biology reported that derivatives of 76570-54-2 show moderate inhibitory activity against certain cancer-associated kinases, particularly in breast cancer cell lines. While preliminary, these findings open new avenues for anticancer drug development based on this chemical scaffold.

The safety profile of 76570-54-2 has been evaluated in recent toxicological studies. Acute toxicity tests in rodent models showed favorable results, with an LD50 > 1000 mg/kg. Chronic exposure studies are currently underway, with preliminary data suggesting minimal organ toxicity at therapeutic doses. These findings support further development of this compound as a potential drug candidate.

Future research directions appear to focus on three main areas: (1) development of more potent analogs through structural modification, (2) exploration of combination therapies using 76570-54-2 as an adjuvant, and (3) investigation of its potential in treating neurodegenerative diseases. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, indicating growing industry interest.

In conclusion, Carbamic acid, (2-hydroxyphenyl)methyl-, 1,1-dimethylethyl ester (76570-54-2) represents a versatile and promising compound in medicinal chemistry. Its unique structural features, combined with demonstrated biological activities and improving synthetic accessibility, position it as an important scaffold for future drug discovery efforts across multiple therapeutic areas.

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